Einecs 299-830-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

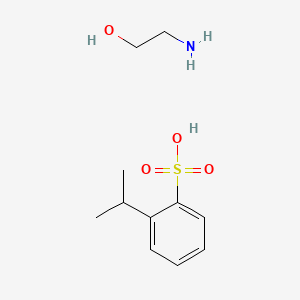

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

93904-95-1 |

|---|---|

Formule moléculaire |

C11H19NO4S |

Poids moléculaire |

261.34 g/mol |

Nom IUPAC |

2-aminoethanol;2-propan-2-ylbenzenesulfonic acid |

InChI |

InChI=1S/C9H12O3S.C2H7NO/c1-7(2)8-5-3-4-6-9(8)13(10,11)12;3-1-2-4/h3-7H,1-2H3,(H,10,11,12);4H,1-3H2 |

Clé InChI |

ABCSYOJZMJGCOO-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=CC=CC=C1S(=O)(=O)O.C(CO)N |

Origine du produit |

United States |

Nomenclature and Historical Context of Cumenesulphonic Acid Monoethanolamine Salt

Systematic and Common Naming Conventions for the 2-Aminoethanol Salt of Cumenesulphonic Acid

The compound is systematically named as the 2-aminoethanol salt of cumenesulphonic acid. chemnet.com This name is derived from its constituent parts: cumenesulphonic acid and 2-aminoethanol, the latter of which is also commonly known as monoethanolamine. chemicalbook.comnih.gov The reaction between the acidic cumenesulphonic acid and the basic monoethanolamine results in the formation of this salt. Other synonyms for this compound include "cumenesulphonic acid, compound with 2-aminoethanol (1:1)". chemnet.comguidechem.com

The parent acid, cumenesulphonic acid, is an organosulfur compound classified as a sulfonic acid. drugbank.comwikipedia.org These are characterized by the presence of a sulfonyl hydroxide (B78521) group (-S(=O)₂-OH) attached to an organic alkyl or aryl group. wikipedia.org Monoethanolamine is a primary amine and a primary alcohol, making it a versatile chemical with a wide range of applications. nih.gov The formation of salts between sulfonic acids and amines is a well-established chemical reaction. google.com

| Name Type | Name |

| Systematic Name | 2-Aminoethanol salt of cumenesulphonic acid |

| Common Name | Cumenesulphonic acid monoethanolamine salt |

| Synonym | Cumenesulphonic acid, compound with 2-aminoethanol (1:1) |

| EINECS Name | Cumenesulphonic acid, compound with 2-aminoethanol (1:1) |

Placement within the European Inventory of Existing Commercial Chemical Substances (EINECS 299-830-6)

The designation "this compound" situates this chemical within a specific European regulatory context. ecolab.com The EINECS number is a unique seven-digit identifier assigned to chemical substances that were commercially available in the European Union between January 1, 1971, and September 18, 1981. safeopedia.comilpi.com

The European Inventory of Existing Commercial Chemical Substances (EINECS) was established by the European Commission to create a definitive list of all chemical substances on the market in Europe during a specific timeframe. ilpi.comeuropa.eu This inventory was a crucial element of the early European chemicals legislation, which aimed to differentiate between "existing" and "new" substances. econstor.eu The primary purpose of EINECS was to provide a baseline for the regulation of chemicals, ensuring that substances already in commerce were subject to a different set of requirements than those introduced after September 18, 1981. acs.org

The creation of EINECS was a significant undertaking, resulting in a list of 100,196 substances. ilpi.com This inventory, along with the European List of Notified Chemical Substances (ELINCS) for new substances and the "No-longer Polymers" (NLP) list, now forms the basis of the EC Inventory. safeopedia.com The EC Inventory is maintained by the European Chemicals Agency (ECHA). ehs.com Substances listed in EINECS are considered "phase-in substances" under the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. safeopedia.comchemradar.com

The Chemical Abstracts Service (CAS) Registry Number is another unique identifier for chemical substances, used globally. reachcentrum.eu The CAS number for Cumenesulphonic acid, compound with 2-aminoethanol (1:1) is 93904-95-1. chemnet.comguidechem.com While the EINECS number is specific to the European regulatory framework, the CAS number provides a universal standard for identification. reachcentrum.eu The two numbering systems are distinct but often cross-referenced in regulatory and scientific documents to ensure accurate substance identification. chemradar.comkemi.se

| Identifier | Number |

| EINECS Number | 299-830-6 |

| CAS Number | 93904-95-1 |

Early Discoveries and Academic Significance in Organosulfonic Acid-Amine Chemistry

The academic interest in the reactions between organosulfonic acids and amines predates the specific industrial application of Cumenesulphonic Acid Monoethanolamine Salt. The fundamental chemistry involves an acid-base reaction, where the acidic proton of the sulfonic acid group is transferred to the basic nitrogen atom of the amine. google.com

Research in this area has explored the properties and applications of various sulfonic acid-amine salts. For instance, studies have investigated the formation of particles from the reaction of methanesulfonic acid with various amines, which has implications for atmospheric chemistry. researchgate.net The stability and properties of these salts are influenced by the nature of both the sulfonic acid and the amine. researchgate.net The formation of amine salts of sulfonic acids has also been a subject of interest in industrial processes, such as in the preparation of surfactants and corrosion inhibitors. google.com The interaction between sulfonic acids and amines, such as dimethylamine, has been shown to lead to the formation of highly stable aerosol particles, a topic of significant interest in atmospheric science. nih.gov

Evolution of Regulatory Frameworks Impacting Research on Existing Chemical Substances

The regulatory landscape for chemical substances in Europe has undergone significant evolution. The initial framework, which distinguished between "existing" substances listed in EINECS and "new" substances, created a dual system for chemical control. econstor.eu Existing substances were not subject to the same rigorous testing requirements as new substances. econstor.eu

This approach was later recognized as insufficient for ensuring a high level of protection for human health and the environment. researchgate.net The Existing Substances Regulation (ESR), introduced in 1993, established a framework for the evaluation and control of risks from existing substances. acs.org

The most significant change came with the adoption of the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) Regulation (EC) 1907/2006. safeopedia.com REACH replaced the previous fragmented legislation with a single, integrated system for all chemical substances, including those listed in EINECS. researchgate.net Under REACH, companies are responsible for collecting or generating data on the substances they manufacture and use, and for assessing the risks arising from their use. hsa.ie This has led to a more comprehensive evaluation of many existing chemicals. The ongoing evolution of chemical regulations, such as the "safe and sustainable by design" concept, continues to shape the future of chemical research and use in the EU. eyeonesg.com

Synthetic Methodologies and Chemical Transformations

Preparation of Cumenesulphonic Acid Monoethanolamine Salt

The formation of cumenesulphonic acid monoethanolamine salt is fundamentally an acid-base reaction between cumenesulphonic acid and monoethanolamine. The primary industrial route to the prerequisite cumenesulphonic acid involves the sulfonation of cumene (B47948). atamankimya.com This process typically utilizes concentrated sulfuric acid or oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) as the sulfonating agent. atamankimya.comwikipedia.org The resulting aromatic sulfonic acid is then neutralized with a suitable base to form the desired salt. In this case, monoethanolamine serves as the base. dtic.mil

Stoichiometric and Non-Stoichiometric Complexation Routes

The reaction between cumenesulphonic acid and monoethanolamine can be controlled to form either stoichiometric or non-stoichiometric salts.

Stoichiometric Complexation: In a stoichiometric reaction, the acid and base are reacted in equimolar amounts, leading to the formation of a 1:1 salt complex. This process is governed by the principles of acid-base neutralization. The acidic proton of the sulfonic acid group (-SO₃H) is transferred to the basic nitrogen atom of monoethanolamine (HOCH₂CH₂NH₂), forming the cumenesulphonate anion and the ethanolammonium cation. This results in the formation of a well-defined salt with a neutral charge. The reaction can be represented as follows:

C₉H₁₁SO₃H + HOCH₂CH₂NH₂ → [C₉H₁₁SO₃]⁻[HOCH₂CH₂NH₃]⁺

Non-Stoichiometric Complexation: It is also possible to produce non-stoichiometric salts by using an excess of either the sulfonic acid or the amine. For instance, using an excess of monoethanolamine can result in a product that is basic. google.com The degree of non-stoichiometry can be intentionally varied to fine-tune the physical and chemical properties of the final product. The formation of these non-stoichiometric products is influenced by thermodynamic factors and the specific reaction conditions employed.

Solvent-Mediated and Solvent-Free Synthetic Approaches

The synthesis of cumenesulphonic acid monoethanolamine salt can be carried out using different approaches concerning the use of solvents.

Solvent-Mediated Synthesis: Traditionally, the salt formation is conducted in a solvent to facilitate the reaction and control the temperature. Water is a common solvent for the reaction of sulfonic acids with amines. google.com The use of a solvent ensures homogeneity and allows for efficient heat transfer, which is particularly important as the neutralization reaction is often exothermic. researchgate.net The choice of solvent can also influence the solubility of the resulting salt and the ease of its isolation and purification. For instance, the salt may precipitate from the reaction mixture upon formation or may be isolated by removal of the solvent.

Solvent-Free Synthesis: More recently, there has been a growing interest in solvent-free synthetic methods due to their environmental and economic advantages. google.com These methods, often employing mechanochemical techniques such as ball milling, involve the direct grinding of the reactants. scirp.org This approach can lead to shorter reaction times, higher yields, and simpler work-up procedures as the need for solvent removal is eliminated. scirp.org The direct reaction of a solid sulfonic acid with a liquid amine can proceed efficiently without the need for a solvent.

Derivatization Strategies of the Cumenesulphonic Acid Moiety within the Salt Complex

The cumenesulphonic acid portion of the salt offers two primary sites for chemical modification: the aromatic cumene ring and the sulfonic acid group itself. These derivatization strategies allow for the synthesis of a wide range of new compounds with potentially unique properties.

Electrophilic Aromatic Substitution Reactions on the Cumene Ring

The cumene ring is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The position of substitution is directed by the two existing substituents: the isopropyl group and the sulfonic acid group. The isopropyl group is an activating, ortho, para-director, while the sulfonic acid group is a deactivating, meta-director. minia.edu.eg The interplay of these two groups determines the regioselectivity of the substitution.

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is a common EAS reaction. khanacademy.org Nitration of cumenesulphonic acid can be achieved using a mixture of nitric acid and sulfuric acid. google.comgoogle.com The sulfonic acid group directs the incoming nitro group to the meta position relative to itself, while the isopropyl group directs it to the ortho and para positions. The steric hindrance from the bulky isopropyl and sulfonic acid groups will also play a role in the final isomer distribution.

Halogenation: The introduction of a halogen (e.g., Cl, Br) onto the cumene ring can be accomplished through electrophilic halogenation. This typically involves reacting the substrate with a halogen in the presence of a Lewis acid catalyst, such as an iron or aluminum trihalide. wikipedia.org Similar to nitration, the position of halogenation will be influenced by the directing effects of the existing substituents.

The following table summarizes the directing effects of the substituents on the cumene ring:

| Substituent | Activating/Deactivating | Directing Effect |

| Isopropyl (-CH(CH₃)₂) | Activating | ortho, para |

| Sulfonic Acid (-SO₃H) | Deactivating | meta |

Modifications of the Sulfonic Acid Group

The sulfonic acid group itself can be chemically transformed into other functional groups, providing a versatile handle for derivatization. These transformations typically involve an initial conversion to a more reactive intermediate, such as a sulfonyl chloride.

Conversion to Sulfonyl Chlorides: Sulfonic acids can be converted to sulfonyl chlorides (-SO₂Cl) by reacting them with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). researchgate.net More recent methods utilize reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) under neutral conditions. researchgate.net The resulting sulfonyl chloride is a key intermediate for further derivatization.

Synthesis of Sulfonamides: Sulfonyl chlorides readily react with primary or secondary amines to form sulfonamides (-SO₂NR₂). organic-chemistry.org Alternatively, sulfonamides can be synthesized directly from sulfonic acids or their salts using various methods, including microwave-assisted synthesis with activating agents like TCT or by using triphenylphosphine (B44618) ditriflate. organic-chemistry.orgacs.orgnih.gov

Synthesis of Sulfonate Esters: Sulfonate esters (-SO₂OR) can be prepared by reacting sulfonyl chlorides with alcohols or phenols. rsc.org Direct synthesis from sulfonic acids is also possible using coupling agents like triphenylphosphine ditriflate in the presence of an alcohol. nih.govacs.org Another method involves the alkylation of sulfonic acids with trialkyl phosphites. researchgate.net

The following table outlines some common derivatization reactions of the sulfonic acid group:

| Starting Material | Reagent(s) | Product |

| Cumenesulphonic Acid | Thionyl chloride (SOCl₂) | Cumenesulphonyl chloride |

| Cumenesulphonyl chloride | Amine (R₂NH) | Cumenesulfonamide |

| Cumenesulphonic Acid | Amine (R₂NH), Activating Agent | Cumenesulfonamide |

| Cumenesulphonyl chloride | Alcohol (ROH) | Cumenesulfonate ester |

| Cumenesulphonic Acid | Alcohol (ROH), Coupling Agent | Cumenesulfonate ester |

Chemical Transformations of the 2-Aminoethanol Moiety in the Salt

The 2-aminoethanol component of the salt, also known as monoethanolamine (MEA), contains two primary functional groups: a primary amine (-NH2) and a primary hydroxyl (-OH). alfa-chemistry.comnih.gov Both groups are available for a variety of chemical reactions, allowing for the synthesis of a diverse range of derivatives. In the salt form, the amine group is protonated to an ammonium (B1175870) cation, which influences its nucleophilicity. However, a dynamic equilibrium exists in solution, allowing the free amine to participate in reactions.

Amine Functional Group Derivatizations

The primary amine group of the 2-aminoethanol moiety is a key site for derivatization. These reactions typically involve the nitrogen atom's lone pair of electrons acting as a nucleophile. Common derivatizations include acylation, alkylation, and the formation of Schiff bases.

Acylation: The amine can be readily acylated by reacting with agents like acyl chlorides or acid anhydrides to form amides. For instance, benzoyl chloride can be used in a base-catalyzed Schotten-Baumann reaction to convert the primary amine into a benzoyl amide. acs.orgnsf.gov This type of derivatization is often employed to enhance molecular stability or to introduce specific chemical properties.

Alkylation: Alkylation introduces alkyl groups onto the amine. While direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation (forming secondary, tertiary, and even quaternary ammonium salts), it remains a fundamental transformation. Reductive amination offers a more controlled alternative, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent to form a secondary or tertiary amine.

Schiff Base Formation: The primary amine can condense with aldehydes or ketones to form an imine, also known as a Schiff base. This reversible reaction is fundamental in organic synthesis and can be used to temporarily protect the amine group or to form new carbon-nitrogen bonds.

A summary of potential derivatization reactions for the amine group is presented below.

| Reaction Type | Reagent Class | Functional Group Formed |

| Acylation | Acyl Halides, Acid Anhydrides | Amide |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine |

| Schiff Base Formation | Aldehydes, Ketones | Imine |

Hydroxyl Functional Group Modifications

The primary hydroxyl group on the 2-aminoethanol cation is also a versatile site for chemical modification, primarily through esterification and etherification reactions.

Esterification: The hydroxyl group can react with carboxylic acids, acyl chlorides, or acid anhydrides to form esters. This reaction is often catalyzed by an acid. For example, reaction with fatty acids can produce ester-linked surfactants. ontosight.ai The formation of esters can significantly alter the polarity and solubility of the parent molecule.

Etherification: The formation of ethers from the hydroxyl group can be achieved through reactions like the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide. This modification can introduce a stable, non-polar alkyl chain.

Research has shown that the choice of reagent can lead to selective reactions on either the amine or the hydroxyl group. For example, phosphofluoridates have been found to react exclusively with the hydroxyl group of ethanolamine (B43304), whereas other reagents like phosphochloridates react predominantly with the amino group. cdnsciencepub.com This selectivity is crucial for the controlled synthesis of specific derivatives.

The table below outlines common modifications for the hydroxyl group.

| Reaction Type | Reagent Class | Functional Group Formed |

| Esterification | Carboxylic Acids, Acyl Halides | Ester |

| Etherification | Alkyl Halides (via alkoxide) | Ether |

Advanced Synthetic Techniques for Cumenesulphonic Acid Monoethanolamine Salt Production

The industrial production of organic salts like Cumenesulphonic Acid Monoethanolamine Salt traditionally relies on batch processing. However, modern synthetic chemistry is increasingly moving towards more efficient, sustainable, and controlled manufacturing processes, such as continuous flow and mechanochemical methods.

Continuous Flow Synthesis Methodologies

Continuous flow synthesis, often performed in microreactors, offers significant advantages over traditional batch methods for acid-base neutralization reactions. In this technique, streams of the acid (cumenesulphonic acid) and the base (2-aminoethanol) are continuously mixed in a controlled reactor environment.

Key Advantages:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat dissipation, which is critical for managing the exothermic nature of neutralization reactions.

Precise Process Control: Reaction parameters such as temperature, pressure, stoichiometry, and residence time can be precisely controlled, leading to higher purity and consistent product quality.

Increased Safety: The small reaction volumes minimize the risks associated with handling reactive chemicals and managing exothermic events.

Scalability: Production can be easily scaled up by operating the system for longer durations or by "numbering up" (running multiple reactors in parallel).

This methodology is particularly suitable for the on-demand production of organic salts, reducing the need for large-scale storage.

Mechanochemical Synthesis and Solid-State Reactions

Mechanochemistry involves inducing chemical reactions through mechanical force, such as grinding, milling, or shearing, often in the absence of a solvent. nih.gov This "green" chemistry approach is highly effective for the synthesis of organic salts. researchgate.net

Solid-State Synthesis: In a typical solid-state synthesis of the target salt, solid cumenesulphonic acid and liquid or solid 2-aminoethanol are ground together in a ball mill. wikipedia.orgsigmaaldrich.com The mechanical energy breaks down the crystal lattices of the reactants, increases the contact surface area, and provides the activation energy needed for the proton transfer to occur, forming the salt. researchgate.net

Advantages of Mechanochemical Synthesis:

Solvent-Free Conditions: This method significantly reduces or eliminates the need for solvents, making it an environmentally benign process that minimizes chemical waste. scirp.org

High Efficiency: Reactions are often rapid, proceeding to completion in minutes with nearly quantitative yields. scirp.org

Access to Novel Polymorphs: Mechanochemical methods can sometimes produce different crystalline forms (polymorphs) of the salt compared to those obtained from solution-based methods, which may have different physical properties. nih.gov

Research has demonstrated the successful synthesis of various amine-sulfonate salts and other organic salts using mechanochemical approaches, highlighting the robustness and broad applicability of this technique. researchgate.netscirp.org

The following table summarizes the comparison between advanced and traditional synthetic methods.

| Feature | Batch Synthesis | Continuous Flow Synthesis | Mechanochemical Synthesis |

| Mode of Operation | Discrete, large-volume batches | Continuous, small-volume stream | Solid-state grinding/milling |

| Solvent Use | High | Low to moderate | None to minimal |

| Heat Transfer | Poor to moderate | Excellent | N/A (localized heat) |

| Process Control | Limited | High | Moderate (milling parameters) |

| Safety | Higher risk (exotherms) | Inherently safer | Generally safe |

| Yield & Purity | Variable | High and consistent | Very high |

Structural Characterization and Conformational Analysis

Crystallographic Investigations of Cumenesulphonic Acid Monoethanolamine Salt

Single Crystal X-ray Diffraction Studies of Unit Cell Parameters and Bond Distances

For a given crystal, the unit cell is the basic repeating structural unit. Its dimensions (a, b, c, α, β, γ) and the arrangement of atoms within it provide a complete description of the crystal lattice. In a hypothetical crystal of Cumenesulphonic Acid Monoethanolamine Salt, one would expect the monoethanolammonium cation and the cumenesulphonate anion to be the asymmetric unit.

The bond distances and angles within the ions would be consistent with standard values for C-C, C-H, C-S, and S-O bonds in the cumenesulphonate anion, and C-C, C-N, C-O, N-H, and O-H bonds in the monoethanolammonium cation. The protonation of the amine group in monoethanolamine by the sulphonic acid would be confirmed by the N-H bond lengths and the geometry around the nitrogen atom. The S-O bond lengths in the sulphonate group (-SO₃⁻) are expected to be nearly equivalent, indicating delocalization of the negative charge.

A representative example of unit cell parameters for a related aromatic sulphonic acid amine salt, (C₄H₇N₄⁺)(C₇H₅O₆S⁻)·2(H₂O), is presented in the table below. mdpi.com

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.1234(2) |

| b (Å) | 9.8765(3) |

| c (Å) | 12.3456(4) |

| α (°) | 89.123(2) |

| β (°) | 78.456(2) |

| γ (°) | 85.678(2) |

| Volume (ų) | 850.12(5) |

| Z | 2 |

Note: This data is for a representative compound, (C₄H₇N₄⁺)(C₇H₅O₆S⁻)·2(H₂O), and not for Cumenesulphonic Acid Monoethanolamine Salt. mdpi.com

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing in Cumenesulphonic Acid Monoethanolamine Salt would be dictated by a network of intermolecular interactions. The primary interactions would be strong hydrogen bonds between the ammonium (B1175870) group (-NH₃⁺) of the cation and the sulphonate group (-SO₃⁻) of the anion. Additionally, the hydroxyl group of the monoethanolammonium cation can act as a hydrogen bond donor. These interactions create a stable three-dimensional supramolecular architecture. mdpi.com

Polymorphism and Cocrystallization Phenomena

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.gov Different polymorphs of a compound can exhibit different physical properties. For Cumenesulphonic Acid Monoethanolamine Salt, the possibility of polymorphism exists due to the flexibility of the monoethanolamine cation and the potential for different hydrogen bonding arrangements. The existence of polymorphs can be investigated by crystallization under various conditions (e.g., different solvents, temperatures) and characterization by techniques like X-ray powder diffraction and differential scanning calorimetry. nih.gov

Cocrystallization is another phenomenon where a substance crystallizes with a second, different molecule in the same crystal lattice in a stoichiometric ratio. researchgate.net While Cumenesulphonic Acid Monoethanolamine Salt is itself a salt, the components could potentially form cocrystals with other neutral molecules. The distinction between a salt and a cocrystal is determined by the location of the proton between the acidic and basic moieties. acs.org

Spectroscopic Approaches for Probing Molecular Structure and Dynamics

Spectroscopic techniques provide valuable information about the functional groups present in a molecule, the nature of chemical bonds, and the molecular environment in both solid and solution states.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and studying intermolecular interactions.

In the IR spectrum of Cumenesulphonic Acid Monoethanolamine Salt, characteristic absorption bands would be expected for both the cumenesulphonate and monoethanolammonium ions. The sulphonate group would exhibit strong, characteristic stretching vibrations. The aromatic ring of the cumene (B47948) group would show C-H and C=C stretching bands. For the monoethanolammonium cation, broad N-H stretching bands would be prominent, indicative of the ammonium group and its involvement in hydrogen bonding. spectroscopyonline.com The O-H stretching vibration of the hydroxyl group would also be present, likely as a broad band due to hydrogen bonding.

Raman spectroscopy provides complementary information. The aromatic ring vibrations are typically strong in Raman spectra. The C-S and S-O vibrations of the sulphonate group would also be observable.

The table below summarizes the expected vibrational frequencies for key functional groups in Cumenesulphonic Acid Monoethanolamine Salt.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| -SO₃⁻ | Asymmetric Stretch | ~1200-1250 |

| -SO₃⁻ | Symmetric Stretch | ~1030-1080 |

| Aromatic C=C | Stretch | ~1450-1600 |

| Aromatic C-H | Stretch | ~3000-3100 |

| -NH₃⁺ | Stretch | ~2800-3200 (broad) |

| -OH | Stretch | ~3200-3600 (broad) |

| C-N | Stretch | ~1100-1200 |

| C-O | Stretch | ~1000-1100 |

Note: These are general ranges and the exact positions can vary based on the specific molecular environment and intermolecular interactions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution Dynamics

NMR spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. Both ¹H and ¹³C NMR spectra would provide detailed information about the carbon-hydrogen framework of Cumenesulphonic Acid Monoethanolamine Salt.

In the ¹H NMR spectrum, distinct signals would be observed for the protons of the cumene group (aromatic protons and isopropyl protons) and the monoethanolamine moiety (methylene protons adjacent to the amino and hydroxyl groups). The chemical shifts of the methylene (B1212753) protons in the monoethanolammonium cation would be influenced by the protonation of the amino group.

The following table provides predicted ¹H NMR chemical shifts for the components of Cumenesulphonic Acid Monoethanolamine Salt in a suitable solvent like D₂O.

| Proton Environment | Predicted Chemical Shift (δ, ppm) |

| Isopropyl -CH₃ | ~1.2 |

| Isopropyl -CH | ~2.9-3.1 |

| Aromatic Protons | ~7.2-7.8 |

| -CH₂-N⁺H₃ | ~3.1-3.3 |

| -CH₂-OH | ~3.8-4.0 |

Note: These are predicted values and can be influenced by solvent and concentration. researchgate.nethmdb.ca

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For an ionic compound like 2-Aminoethanol isopropylbenzenesulfonate, HRMS analysis typically involves the separate detection and fragmentation of its constituent cation and anion.

The ethanolaminium cation ([C₂H₈NO]⁺) has a calculated exact mass that can be precisely measured by HRMS. Upon ionization and fragmentation in a mass spectrometer, ethanolamine (B43304) (the neutral precursor to the cation) is known to produce characteristic fragments. The molecular ion peak is often unstable. aanda.org The most common fragmentation involves the alpha-cleavage of the C-C bond, leading to the formation of a highly stable imminium ion at m/z 30 ([CH₂=NH₂]⁺), which is often the base peak. aanda.orgnist.gov Another significant peak can be observed at m/z 31, corresponding to the [CH₂OH]⁺ fragment. aanda.org

The isopropylbenzenesulfonate anion ([C₉H₁₁SO₃]⁻) would be analyzed in negative ion mode. Aromatic sulfonates exhibit characteristic fragmentation patterns, often involving the loss of sulfur dioxide (SO₂, 64 Da). aaqr.org The fragmentation of isopropylbenzenesulfonate would be expected to yield a primary fragment ion by losing SO₂, resulting in an isopropylphenoxide anion ([C₉H₁₁O]⁻). Further fragmentation of the isopropyl group could occur, for instance, by loss of a methyl group (CH₃) to produce a fragment at m/z 91, or loss of the entire isopropyl group. vaia.com The fragmentation pattern helps to confirm the structure of the sulfonate anion.

A summary of expected HRMS fragments is presented in the table below.

| Ion | Expected Fragmentation Pathway | Key Fragment (m/z) | Fragment Identity |

| Ethanolaminium Cation ([C₂H₈NO]⁺) | α-cleavage | 30 | [CH₂=NH₂]⁺ |

| C-N bond cleavage | 31 | [CH₂OH]⁺ | |

| Isopropylbenzenesulfonate Anion ([C₉H₁₁SO₃]⁻) | Loss of sulfur dioxide | M-64 | [C₉H₁₁O]⁻ |

| Loss of SO₂ and methyl group | M-64-15 | [C₈H₈O]⁻ |

Advanced Electron Microscopy Techniques for Solid-State Characterization

Advanced electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are powerful methods for characterizing the solid-state properties of materials, including morphology, particle size, and crystalline nature. formulationbio.com

For 2-Aminoethanol isopropylbenzenesulfonate, a crystalline organic salt, SEM analysis would reveal the macroscopic morphology of the crystals. This includes details about their shape, size distribution, and surface texture. Such information is crucial in pharmaceutical and material science applications where properties like flowability and dissolution rate are important.

Micro-electron diffraction (MicroED), a cryo-electron microscopy technique, has emerged as a powerful tool for determining the crystal structures of small organic molecules from nanocrystals, which are often too small for conventional X-ray diffraction. formulationbio.com This technique could be applied to determine the precise crystal lattice and packing of 2-Aminoethanol isopropylbenzenesulfonate if suitable nanocrystals were prepared.

Computational Chemistry for Structural Insights

Computational chemistry provides invaluable theoretical insights into the structural and electronic properties of molecules, complementing experimental data.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ntnu.no It is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. cp2k.org

For 2-Aminoethanol isopropylbenzenesulfonate, DFT calculations would be performed on the individual ethanolaminium cation and isopropylbenzenesulfonate anion.

Ethanolaminium Cation : DFT calculations can predict bond lengths, bond angles, and dihedral angles for the cation. Studies on similar ammonium cations show that methods like B3LYP with a suitable basis set (e.g., 6-311G**) provide geometries that are in good agreement with experimental results. rsc.org The calculations would confirm the tetrahedral geometry around the nitrogen atom and the gauche conformation of the O-C-C-N backbone, which is stabilized by an intramolecular hydrogen bond between the ammonium proton and the hydroxyl oxygen. nih.gov

Isopropylbenzenesulfonate Anion : DFT optimization of this anion would provide the geometry of the benzene (B151609) ring, the isopropyl substituent, and the sulfonate group. The calculations would detail the C-S and S-O bond lengths and the orientation of the isopropyl group relative to the aromatic ring. DFT studies on related aromatic sulfonates have been used to confirm structures and analyze intermolecular interactions. researchgate.net

The electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is an important parameter for assessing the chemical reactivity and stability of the ions.

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. acs.org This technique allows for the exploration of the conformational landscape, solvent effects, and dynamic interactions of a system.

MD simulations of 2-Aminoethanol isopropylbenzenesulfonate, likely in an aqueous solution, would provide a detailed picture of its behavior.

Conformational Analysis : For the ethanolaminium cation, MD simulations have shown that the O-C-C-N dihedral angle predominantly exists in gauche conformations in solution, facilitating intramolecular hydrogen bonding. nih.govacs.org The simulations can quantify the populations of different conformers and the energy barriers between them.

Solvation and Ion Pairing : MD simulations can model how water molecules arrange around the cation and anion, forming hydration shells. acs.org They can also provide insights into the extent of ion pairing between the ethanolaminium and isopropylbenzenesulfonate ions in solution. For related sulfonate surfactants, MD simulations have shown that counterions can penetrate the hydration shell of the sulfonate headgroup. acs.orgnih.gov

Structural Properties : The simulations yield radial distribution functions (RDFs), which describe how the density of surrounding particles varies as a function of distance from a reference particle. RDFs between the ions and water molecules would detail the structure of the solvation shells. tandfonline.com

The table below summarizes the key parameters that can be obtained from computational studies.

| Computational Method | Information Obtained |

| Density Functional Theory (DFT) | Optimized molecular geometry (bond lengths, angles), HOMO-LUMO energy gap, vibrational frequencies, atomic charges. |

| Molecular Dynamics (MD) | Conformational populations, radial distribution functions, diffusion coefficients, solvation structure, ion-pairing dynamics. |

Mechanistic Studies of Chemical Reactivity

Acid-Base Equilibria and Proton Transfer Dynamics of Cumenesulphonic Acid Monoethanolamine Salt

Cumenesulphonic acid monoethanolamine salt is the product of a reaction between a strong acid, cumenesulphonic acid, and a weak base, monoethanolamine (MEA). In solution, this salt establishes a complex set of acid-base equilibria. Monoethanolamine is a mildly alkaline substance that reacts with acids to form stable salts. alliancechemical.combasf.com The sulfonic acid group (–SO3H) is strongly acidic, comparable to sulfuric acid, readily donating its proton. thieme-connect.debyjus.com

The proton transfer dynamics in aqueous solutions containing monoethanolamine are influenced by the presence of water molecules, which can facilitate proton movement through hydrogen-bonded networks. In such systems, proton transfer can occur on timescales ranging from femtoseconds to picoseconds, depending on the specific interactions and the presence of a solvent bridge. The stability of salts formed from MEA and weak acids is directly related to the dielectric constant of the medium, with greater stability observed in solvents like water. dtic.mil

The pH of a 2.5N aqueous solution of commercial-grade monoethanolamine is approximately 12.1 at 25°C. dtic.mil The presence of the cumenesulphonate counter-ion, derived from a strong acid, means that an aqueous solution of cumenesulphonic acid monoethanolamine salt will have a pH lower than that of a pure MEA solution of similar concentration. The exact pH will depend on the concentration of the salt and the pKa of the protonated amine. With a pKa of 9.5 for the protonated form of MEA, it exists predominantly in its protonated state in acidic to neutral solutions. rsc.org

Thermal Decomposition Pathways and Kinetic Analysis

The thermal stability of cumenesulphonic acid monoethanolamine salt is determined by the individual stabilities of its constituent ions. Monoethanolamine (MEA) begins to thermally decompose at approximately 89.7°C. nih.gov However, the presence of metal ions can significantly lower this decomposition temperature; for instance, in the presence of zinc (II) and copper (II) ions, decomposition starts at 60.3°C and 75.2°C, respectively. nih.gov

The thermal degradation of MEA is a complex process that can lead to the formation of various products, including 2-oxazolidone, N-(2-hydroxyethyl)-ethylenediamine, and 1-(2-hydroxyethyl)-2-imidazolidinone. researchgate.netcardiff.ac.uk The rate of thermal degradation of aqueous MEA solutions increases with both temperature and the initial amine concentration. aip.org Kinetic models have been developed to describe this degradation, often showing a first-order dependence on the initial amine concentration. aip.orgacs.org The activation energy for the thermal decomposition of pure MEA has been reported to be 28.7 ± 2.5 kJ/mol. nih.gov In the presence of metal ions like copper (II) and zinc (II), the apparent activation energy can increase to 80.5 ± 1.1 kJ/mol and 46.8 ± 1.7 kJ/mol, respectively. nih.govresearchgate.net

Cumenesulphonic acid itself is relatively stable, with a high boiling point. solubilityofthings.com However, the sulfonation process is reversible at temperatures above 220°C. atamanchemicals.com The thermal degradation of the salt will likely be initiated by the decomposition of the weaker monoethanolamine component.

Table 1: Thermal Decomposition Data for Monoethanolamine (MEA) and its Mixtures

| System | Onset Decomposition Temperature (°C) | Apparent Activation Energy (Ea) (kJ/mol) |

| Pure MEA | 89.7 | 28.7 ± 2.5 |

| MEA with Copper (II) | 75.2 | 80.5 ± 1.1 |

| MEA with Zinc (II) | 60.3 | 46.8 ± 1.7 |

This table is based on data from thermogravimetric (TG) and differential scanning calorimetry (DSC) analyses. nih.govresearchgate.net

Hydrolytic Stability and Degradation Kinetics in Various Media

Cumenesulphonic acid monoethanolamine salt is expected to be hydrolytically stable under normal conditions. The salt is formed from a strong acid and a weak base, and in aqueous solution, it will exist as the protonated amine and the sulfonate anion.

The cumenesulphonate anion is the conjugate base of a strong acid and is therefore a very weak base, showing little to no reaction with water. Arenesulfonic acids can be hydrolyzed back to the parent arene, but this typically requires harsh conditions, such as heating in aqueous acid at temperatures above 200°C. wikipedia.org

The monoethanolammonium cation is the conjugate acid of a weak base. It will undergo hydrolysis to a small extent, establishing an equilibrium with its neutral amine form and hydronium ions in solution. The stability of monoethanolamine itself in aqueous solutions is a concern in industrial applications like gas scrubbing, where it can undergo degradation. nih.gov The hydrolysis of sulfonyl halides is a known method for preparing sulfonic acids, indicating the susceptibility of the sulfonyl halide bond to hydrolysis, which is different from the stability of the sulfonic acid group itself. wikipedia.orgvedantu.com The presence of amines can catalyze the hydrolysis of alkyl aromatic hydrocarbon sulfonic acid anhydrides in aqueous media at a pH of 7 or above. google.com

Photochemical Reactivity and Light-Induced Transformations

The photochemical reactivity of cumenesulphonic acid monoethanolamine salt is influenced by the properties of both the aromatic sulfonic acid and the amino alcohol components. Aromatic sulfonic acids are known to absorb light and can sensitize the decomposition of other molecules. oup.com The photolysis of nitrate (B79036) in the presence of MEA has been shown to mediate the decay of MEA in atmospheric particles, leading to the formation of brown carbon and organic phases. rsc.org This occurs because the photolysis of nitrate produces oxidants like OH radicals, which then react with MEA. rsc.org

The hydroxyl radical-initiated oxidation of MEA is believed to primarily form the α-aminoalkyl radical, which can then react with oxygen. nih.gov This reaction can proceed via a chemically activated mechanism to produce 2-iminoethanol and a hydroperoxyl radical. nih.gov The imine product is an important intermediate in the formation of aerosols through hydrolysis to ammonia (B1221849) and glycolaldehyde. nih.gov The photo-Fenton process, which generates hydroxyl radicals from the reaction of ferrous ions and hydrogen peroxide with UV light, is an effective method for degrading MEA in wastewater. scientific.net

The photochemistry of sulfonic acid esters has also been studied, where photolysis can be promoted by electron-donating compounds. tandfonline.com The photolysis of diazonaphthoquinone-4-sulfonic acid esters, for example, yields indenecarboxylic acid-1-sulfonic ester, which then reacts to form the corresponding sulfonic acid. spiedigitallibrary.org The photooxidation of p-cumenesulfonic acid with an equimolar amount of hypochlorite (B82951) can lead to desulfonation to form cumene (B47948), as well as aromatic hydroxylation and side-chain oxidation. oup.com

Oxidation-Reduction Potentials and Electrochemical Behavior

Monoethanolamine has been investigated as a corrosion inhibitor for aluminum alloys in sodium chloride solutions. scientific.net Polarization and electrochemical impedance spectroscopy (EIS) studies have shown that MEA can increase the corrosion potential (Ecorr) and pitting corrosion potential (Epit), while decreasing the corrosion current density (icorr) of 6063 aluminum alloy. scientific.net This suggests that MEA can improve the corrosion resistance of the alloy, with the inhibitory effect being dependent on its concentration. scientific.net

The electrochemical behavior of a 70:30 copper-nickel alloy has been studied in 18% MEA solutions. tandfonline.comtandfonline.com Potentiodynamic polarization experiments revealed that the alloy exhibits an active-passive transition in both deaerated and aerated solutions at pH 9. tandfonline.comtandfonline.com However, at a higher pH of 12, or in the presence of H2S, the alloy underwent active anodic dissolution without passivation. tandfonline.comtandfonline.com Linear polarization measurements indicated that corrosion rates were generally higher in aerated solutions and at higher pH. tandfonline.comtandfonline.com

For carbon steel in MEA-based CO2 capture systems, the presence of MEA has been found to decrease the corrosion rate, possibly due to its adsorption on the steel surface, forming a protective layer. researchgate.net

Interactions with Metal Ions and Coordination Complex Formation

Monoethanolamine (MEA) is a valuable ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. dtic.mil As a bifunctional molecule with both an amino and a hydroxyl group, MEA can act as a chelating agent, forming five-membered rings with metal ions. lew.ro

Numerous complexes of MEA with metals such as cobalt, nickel, copper, and zinc have been synthesized and characterized. lew.ro For instance, the reaction of nickel(II) acetate (B1210297) with MEA in the presence of sodium perchlorate (B79767) results in a mixed-anion complex, fac-Ni(HMEA)3(CH3COO), where three MEA ligands chelate the nickel ion in a facial arrangement. lew.ro In this complex, the nickel ion has a distorted octahedral geometry with a N3O3 donor set. lew.ro

Copper(II) ions are known to form a series of complexes with MEA in aqueous solutions. ias.ac.in Spectrophotometric and potentiometric studies have shown the formation of species such as [Cu(MEA)]2+, [Cu(MEA)2]2+, and [Cu(MEA)3]2+. ias.ac.in In alkaline solutions (pH > 9), hydroxy cupric ethanolamine (B43304) complexes are also formed. ias.ac.in The distribution of these copper-ethanolamine complexes is pH-dependent; at a solution pH between 3.5 and 7, the dominant species are the +2 charged CuL1 and CuL2 types (where L is the MEA ligand). woodpreservation.ca

The formation of these metal complexes can have practical applications, such as improving the CO2 desorption capacity of MEA solutions and acting as catalysts. lew.roresearchgate.net The interaction of cumenesulphonic acid monoethanolamine salt with metal ions would primarily be driven by the complexing ability of the monoethanolamine moiety.

Applications in Advanced Organic Synthesis

Application as a Proton Source or Catalyst in Organic Reactions

The most prominent application of N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) in organic synthesis is as a catalyst. gvchem.com Its basic nature, stemming from the lone pairs of electrons on the nitrogen atoms, allows it to function as a base and a nucleophile. In the context of polyurethane chemistry, it is recognized as a highly active amine blowing catalyst. gvchem.comvestachem.com It selectively and efficiently catalyzes the reaction between water and isocyanates, which generates carbon dioxide gas, the blowing agent responsible for the foam structure. vestachem.com

While not a proton source in the traditional sense of being a Brønsted acid, its role as a base allows it to deprotonate various substrates, thereby generating reactive intermediates. This function is crucial in many base-catalyzed organic reactions.

Table 1: Catalytic Applications of N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine)

| Reaction Type | Role of N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) | Resulting Product |

| Polyurethane Foam Formation | Blowing Catalyst | Flexible and Rigid Polyurethane Foams |

| Base-Catalyzed Reactions | Brønsted Base | Various functionalized organic molecules |

Precursor for Polymerization Monomers or Additives

N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) is not primarily used as a precursor for polymerization monomers. Monomers are the fundamental repeating units that link together to form a polymer. msu.edu Instead, this compound serves as a critical additive, specifically a catalyst, in polymerization processes, most notably in the production of polyurethanes. gvchem.commsu.edu Its presence influences the rate and selectivity of the polymerization reactions, leading to polymers with desired properties. gvchem.comvestachem.com For instance, in flexible slabstock foam production, it helps in processing a wide range of foam grades. vestachem.com

Utilization in the Synthesis of Specialty Organic Compounds

Beyond its role in polyurethane manufacturing, the application of N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) in the synthesis of other specialty organic compounds is not extensively documented in publicly available research. Its catalytic activity could potentially be harnessed in other synthetic contexts requiring a tertiary amine catalyst. Analogous tertiary amines are known to be effective in promoting various organic transformations, suggesting that N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) could find utility in specialized synthetic routes. However, specific examples of its use in the synthesis of fine chemicals or complex organic molecules are not prevalent in the reviewed literature.

Contributions to Methodologies for Amine-Mediated Reactions

The primary contribution of N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine) to amine-mediated reactions lies in its function as a catalyst. gvchem.com The study of its catalytic mechanism in polyurethane formation provides insights into the structure-activity relationships of tertiary amine catalysts. Its unique structure with two amine centers separated by an ether linkage influences its catalytic efficiency and selectivity. cymitquimica.comvestachem.com Research into its performance helps in the development of more efficient catalytic systems for polymerization and other amine-catalyzed reactions. The understanding gained from its application contributes to the broader field of amine catalysis in organic synthesis.

Table 2: Physical and Chemical Properties of N,N,N',N'-tetramethyl-2,2'-oxybis(ethylamine)

| Property | Value |

| Molecular Formula | C₈H₂₀N₂O wikipedia.org |

| Molar Mass | 160.26 g·mol⁻¹ wikipedia.org |

| Appearance | Colorless to yellowish liquid wikipedia.orgcpsc.gov |

| Odor | Amine-like wikipedia.orgcpsc.gov |

| Density | 0.853 g·cm⁻³ wikipedia.org |

| Boiling Point | 189 °C wikipedia.org |

| Melting Point | < -80 °C wikipedia.org |

| Solubility in Water | Miscible wikipedia.org |

| CAS Number | 3033-62-3 wikipedia.org |

| EINECS Number | 221-220-5 wikipedia.org |

Environmental Fate and Biogeochemical Cycling Excluding Hazard Assessments

Abiotic Transformation Processes in Natural Environments

The degradation of flazasulfuron (B46402) in the environment is initiated by several abiotic processes, primarily photolysis and hydrolysis, which vary in significance depending on the environmental compartment.

Photolytic Degradation Kinetics in Aqueous and Atmospheric Systems

Direct photolysis of flazasulfuron by sunlight is not considered a primary degradation pathway as the compound does not significantly absorb light at wavelengths greater than 290 nm. nih.gov However, indirect photolytic processes can contribute to its transformation. In aqueous systems, flazasulfuron is initially stable to photolysis, with hydrolysis being the more dominant reaction in the first seven days. fao.org After this initial period, the formation of photoproducts or the presence of other components in the water can act as photosensitizers, accelerating the rate of photodegradation. fao.org

One study indicated that the half-life of flazasulfuron in an algal medium exposed to light was approximately 8 days. nih.gov Another report noted a phototransformation half-life of about 16 days for the first seven days, which is comparable to its hydrolysis half-life, followed by an accelerated half-life of approximately 7.5 days from day 7 to day 30 due to photosensitization. fao.org In the atmosphere, due to its low vapor pressure, flazasulfuron is expected to exist mainly in the particulate phase and be removed by wet or dry deposition rather than undergoing significant atmospheric photolysis. nih.gov

Table 1: Photolytic Degradation Half-Life of Flazasulfuron

| Environmental System | Condition | Half-Life (t½) | Citation |

|---|---|---|---|

| Aquatic System | Initial 7 days | ~16 days | fao.org |

| Aquatic System | 7 to 30 days (with photosensitization) | ~7.5 days | fao.org |

| Algal Medium | Under illumination | ~8 days | nih.gov |

| Aquatic Environment | Predicted | 18 days | epa.gov |

Hydrolysis and Solvolysis in Environmental Compartments

Chemical hydrolysis is a major route of degradation for flazasulfuron in soil and water systems. nih.govacs.org The rate of hydrolysis is highly dependent on pH and temperature, following first-order kinetics. nih.govresearchgate.netawsjournal.org The process is significantly faster in acidic and alkaline conditions compared to neutral pH. nih.govresearchgate.net

At 22°C, the hydrolysis half-life of flazasulfuron is reported to be 17.4 hours at pH 4, 16.6 days at pH 7, and 13.1 days at pH 9. nih.gov Another study observed a half-life ranging from 0.76 hours at 35°C and pH 3 to 167.4 hours (approximately 7 days) at 25°C and pH 5. researchgate.netawsjournal.orgscielo.br The primary degradation mechanism involves the cleavage of the sulfonylurea bridge, although a rearrangement to a urea (B33335) derivative after the elimination of sulfur dioxide can also occur. nih.govresearchgate.net The hydrolysis pathways of flazasulfuron have been noted to be comparable to those of other sulfonylurea herbicides like rimsulfuron. nih.govresearchgate.net

Table 2: Hydrolysis Half-Life of Flazasulfuron at Various pH and Temperature Conditions

| pH | Temperature (°C) | Half-Life (t½) | Citation |

|---|---|---|---|

| 3 | 35 | 0.76 hours | researchgate.netawsjournal.orgscielo.br |

| 4 | 22 | 17.4 hours | nih.gov |

| 5 | 25 | 167.4 hours (~7 days) | researchgate.netawsjournal.orgscielo.br |

| 7 | 22 | 16.6 days | nih.gov |

| 9 | 22 | 13.1 days | nih.gov |

Microbial Degradation Pathways and Metabolite Identification

Microbial processes contribute to the transformation of flazasulfuron in the environment, occurring under both aerobic and anaerobic conditions.

Aerobic and Anaerobic Biotransformation Studies

Flazasulfuron undergoes biotransformation in both aerobic and anaerobic environments. In aerobic soil, the half-life of flazasulfuron has been reported to be between 13 and 16 days, with chemical hydrolysis being the principal degradation route, supplemented by microbial activity. agropages.com Other studies have reported aerobic soil metabolism half-lives ranging from 30 to 106 days in sandy loam and loam soils. epa.gov In aerobic aquatic systems, the half-life has been measured at 24 and 30 days. epa.gov

Under anaerobic conditions, the degradation can be more rapid. An anaerobic aquatic metabolism study found that flazasulfuron degraded with a half-life of 5 days in the whole system. epa.gov The dissipation pathway in water/sediment systems appears to begin with hydrolysis, with the resulting products undergoing further transformation in both aerobic and anaerobic conditions. researchgate.net

Several metabolites of flazasulfuron have been identified in environmental fate studies, including:

DTPU (N-(4,6-Dimethoxy-2-pyrimidinyl)-N'-[3-(trifluoromethyl)-2-pyridinyl]urea) nih.govepa.gov

DTPP (4,6-dimethoxy-2-(3- trifluoromethyl-2-pyridylamino) pyrimidine) epa.gov

TPSA (3-Trifluoromethyl-2-pyridinesulfonamide) nih.govepa.gov

ADMP (2-Amino-4,6-dimethoxypyrimidine) nih.govepa.gov

HTPP (4-hydroxy-6-methoxy-2(3-trifluoromethyl-2-pyridylamino) pyrimidine) epa.gov

2,3-GTP epa.gov

HTPP has been identified as a major biotransformation product in aquatic systems, resulting from the demethylation of DTPP. researchgate.net

Table 3: Identified Metabolites of Flazasulfuron in Environmental Systems

| Metabolite Name | Abbreviation | Found in | Citation |

|---|---|---|---|

| N-(4,6-Dimethoxy-2-pyrimidinyl)-N'-[3-(trifluoromethyl)-2-pyridinyl]urea | DTPU | Environmental Fate Studies | nih.govepa.gov |

| 4,6-dimethoxy-2-(3- trifluoromethyl-2-pyridylamino) pyrimidine | DTPP | Environmental Fate Studies | epa.gov |

| 3-Trifluoromethyl-2-pyridinesulfonamide | TPSA | Environmental Fate Studies | nih.govepa.gov |

| 2-Amino-4,6-dimethoxypyrimidine | ADMP | Environmental Fate Studies | nih.govepa.gov |

| 4-hydroxy-6-methoxy-2(3-trifluoromethyl-2-pyridylamino) pyrimidine | HTPP | Aquatic Systems | epa.govresearchgate.net |

| Not specified | 2,3-GTP | Environmental Fate Studies | epa.gov |

Enzymatic Mechanisms of Biodegradation

The enzymatic degradation of flazasulfuron involves several types of enzymes. Crop selectivity to flazasulfuron is often based on the plant's metabolic ability to break it down into inactive metabolites. iskweb.co.jp One key enzyme family involved in the detoxification of herbicides is the cytochrome P450 monooxygenases. A study demonstrated that a specific cytochrome P450 gene (P450-N-Z1) from Bermuda grass, when expressed in soybean, conferred robust tolerance to flazasulfuron by rapidly metabolizing it. nih.govnih.gov

While specific microbial enzymes responsible for flazasulfuron degradation in soil and water are not extensively detailed in the available literature, the degradation of other sulfonylurea herbicides is known to be carried out by enzymes such as hydrolases, oxidases, dehydrogenases, and esterases. researchgate.net Lignin-modifying enzymes, such as those produced by white-rot fungi, have also been shown to degrade a variety of herbicides and could potentially be involved in flazasulfuron transformation. researchgate.netnih.gov The primary enzymatic action is the cleavage of the sulfonylurea bridge, which deactivates the herbicidal properties of the molecule.

Sorption and Desorption Dynamics in Soil and Sediment Matrices

The mobility and availability of flazasulfuron in the environment are significantly influenced by its sorption and desorption behavior in soil and sediment. Flazasulfuron is generally not strongly adsorbed to soils. agropages.com

Sorption is influenced by soil properties, particularly organic carbon content, silt content, and cation exchange capacity (CEC), with which it is positively correlated. awsjournal.org Conversely, flazasulfuron adsorption is lower in soils with higher pH values, which indicates a greater risk of leaching in alkaline conditions. researchgate.netawsjournal.org This is because flazasulfuron is a weak acid (pKa of 4.37), and at pH values above its pKa, it exists predominantly in its anionic form, which is less likely to adsorb to negatively charged soil colloids. nih.govagropages.com

Studies have reported Freundlich adsorption coefficients (Kf,ads) ranging from 1.19 to 27.97. researchgate.netawsjournal.org In field soil studies, a mean organic carbon-normalized adsorption coefficient (Koc) of 46 has been reported, indicating moderate mobility. agropages.com The relatively low sorption, combined with its short persistence in soil, helps to minimize the risk of groundwater and surface water contamination. agropages.com The addition of organic matter to soil, such as municipal solid waste, can increase the sorption of flazasulfuron and reduce its concentration in leachates. researchgate.net

Table 4: Sorption and Desorption Parameters for Flazasulfuron in Soil

| Parameter | Value Range | Influencing Factors | Citation |

|---|---|---|---|

| Freundlich Adsorption Coefficient (Kf,ads) | 1.19 - 27.97 | Organic Carbon, Silt, Cation Exchange Capacity | researchgate.netawsjournal.org |

| Organic Carbon-Normalized Adsorption Coefficient (Koc) | Mean of 46 | Organic Carbon Content | agropages.com |

| Adsorption | Lower in high pH soils | Soil pH | researchgate.netawsjournal.org |

Advanced Analytical Methodologies for Complex Matrices

Hyphenated Techniques for Comprehensive Characterization

To achieve unambiguous identification and quantification, especially in complex matrices, chromatographic methods are often coupled with mass spectrometry (MS), a technique known as a hyphenated technique.

Liquid chromatography-mass spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is an exceptionally powerful tool for the analysis of APGs. d-nb.inforegulations.gov It combines the superior separation capabilities of LC with the high sensitivity and specificity of mass spectrometry. Reversed-phase LC is used to separate the APG mixture according to the alkyl chain lengths. nih.gov

Using a soft ionization technique like electrospray ionization (ESI), the mass spectrometer can detect the intact molecules, typically as sodium adducts ([M+Na]+), which are very stable. nih.gov The high mass accuracy of modern instruments, such as a Quadrupole Time-of-Flight (QTOF) mass spectrometer, allows for the precise determination of the elemental composition of each component. nih.gov This enables the identification of the specific alkyl chain length and the degree of oligomerization (number of sugar units) for the various components in the mixture. nih.gov Research has shown that APGs with up to eight sugar residues can be identified using this method. nih.gov Furthermore, MS/MS experiments, where specific ions are fragmented, provide additional structural details confirming the identity of the compounds. nih.gov This technique is also suitable for analyzing APGs mixed with other types of surfactants. nih.gov

Table 2: Exemplary LC-MS/MS Research Findings for APG Characterization

| Research Focus | Key Findings | Reference |

|---|---|---|

| Characterization of Complex APG Mixtures | LC/ESI-QTOF-MS allowed for separation by alkyl chain length and identification of oligomers up to eight sugar units. [M+Na]+ ions were predominantly observed. | nih.gov |

| Trace Analysis in Environmental Samples | LC-MS methods are used for the determination of surfactants and their degradation products in complex matrices like sewage sludge. | norman-network.com |

| Surfactant Adsorption Studies | An innovative LC-MS method was developed to provide individual dynamic adsorption data for different surfactant classes in enhanced oil recovery studies. | researchgate.net |

Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. For APGs, this technique is applied after the necessary derivatization step, such as trimethylsilylation. researchgate.netd-nb.info The coupling of GC with MS provides definitive identification of the separated components by comparing their mass spectra with spectral libraries.

GC-MS analysis allows for the detailed profiling of the alkyl chain distribution within the C10-C16 range and can distinguish between different isomers. researchgate.netscience.gov For instance, one study used GC-MS to determine the percentages of C8-α-, C8-β-, C10-α- and C10-β-D-glucopyranoside in a sample, demonstrating the technique's ability to resolve anomeric forms. d-nb.info GC-MS is also a key method in headspace analysis to identify any residual volatile organic compounds (VOCs) that might be present in the final product from the manufacturing process. justia.com

Electrochemical Sensing Platforms for Quantitative Analysis

The quantitative analysis of N-(n-butyl)thiophosphoric triamide (NBPT) in complex matrices such as soil, fertilizers, and biological samples presents a significant analytical challenge. While chromatographic methods are prevalent, there is growing interest in the development of rapid, selective, and sensitive electrochemical sensing platforms. Although specific electrochemical sensors dedicated to NBPT are not widely reported in peer-reviewed literature, the principles of electrochemical detection offer a promising avenue for its quantification.

Electrochemical sensors operate by transducing the interaction of the analyte with a recognition element into a measurable electrical signal. For a compound like NBPT, which lacks intrinsic electroactivity, indirect detection strategies could be employed. One potential approach involves the use of enzyme-based biosensors. Given that NBPT's primary function is the inhibition of the urease enzyme, a sensor could be designed based on the modulation of urease activity.

A hypothetical urease-based biosensor for NBPT could be constructed by immobilizing urease onto an electrode surface. The enzyme would catalyze the hydrolysis of urea (B33335), producing ammonium (B1175870) and carbonate ions, which would alter the local pH or conductivity. The presence of NBPT would inhibit this enzymatic reaction, leading to a decrease in the measured signal (e.g., a change in current, potential, or impedance). The degree of inhibition would be proportional to the concentration of NBPT, allowing for its quantitative determination.

The table below outlines the conceptual components and operational parameters for such a hypothetical electrochemical biosensor for NBPT.

| Parameter | Description | Potential Materials/Methods |

| Transducer | Converts the biological response into an electrical signal. | Potentiometric (pH electrode), Amperometric (measures current change), Conductometric (measures conductivity change) |

| Biorecognition Element | Specifically interacts with the analyte or its reaction products. | Urease enzyme |

| Immobilization Matrix | Entraps the enzyme on the electrode surface. | Chitosan, Alginate, Sol-gel, Electropolymerized films |

| Electrode Material | Provides the conductive surface for the electrochemical reaction. | Glassy Carbon, Gold, Platinum, Screen-Printed Carbon Electrodes |

| Operating Principle | The fundamental mechanism of detection. | Measurement of the decrease in urease-catalyzed urea hydrolysis in the presence of NBPT. |

| Analytical Signal | The electrical output that is measured. | Change in pH, current, or conductivity. |

The development of such a sensor would require significant research to optimize parameters like enzyme loading, pH of the measurement buffer, substrate (urea) concentration, and the electrode modification strategy to ensure stability, selectivity, and sensitivity.

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric assays are widely used analytical techniques due to their simplicity, speed, and cost-effectiveness. These methods are particularly valuable for studying enzyme kinetics and for the quantification of compounds that absorb or emit light.

Spectrophotometric Assays:

Spectrophotometric methods have been instrumental in characterizing the inhibitory effect of N-(n-butyl)thiophosphoric triamide (NBPT) on the urease enzyme. science.govacs.orgresearchgate.net The most common approach is an indirect assay that monitors the activity of urease. The principle of this assay is based on the Berthelot reaction, where the ammonia (B1221849) produced from the enzymatic hydrolysis of urea reacts with a phenolic reagent and hypochlorite (B82951) in an alkaline medium to form a colored indophenol (B113434) blue product. This product has a maximum absorbance at a specific wavelength, typically around 625-630 nm, which can be measured using a spectrophotometer.

When NBPT is present, it inhibits the activity of urease, leading to a reduction in the rate of ammonia production. science.govacs.org This, in turn, results in a lower absorbance reading compared to an uninhibited control reaction. By measuring the difference in absorbance, the percentage of urease inhibition can be calculated, and by using a calibration curve, the concentration of NBPT can be determined.

The key parameters for a typical spectrophotometric assay for urease inhibition by NBPT are summarized in the table below.

| Parameter | Condition/Reagent | Purpose |

| Enzyme | Jack bean or Sporosarcina pasteurii urease | Source of the enzyme for the hydrolysis reaction. science.govacs.org |

| Substrate | Urea | The molecule hydrolyzed by urease to produce ammonia. |

| Inhibitor | N-(n-butyl)thiophosphoric triamide (NBPT) | The compound being assayed. |

| Chromogenic Reagent | Phenol, Sodium nitroprusside, Sodium hypochlorite | Reacts with ammonia to produce a colored product. |

| Wavelength of Detection | ~625-630 nm | The wavelength at which the absorbance of the colored product is maximal. |

| Assay Buffer | Phosphate or Tris buffer | To maintain a stable pH for the enzymatic reaction. |

Calorimetric and spectrophotometric determinations have been used to elucidate the kinetic parameters of this inhibition, revealing a reversible slow-inhibition mode of action. science.govacs.orgresearchgate.net

Fluorometric Assays:

Currently, there is a lack of specific fluorometric assays reported in the scientific literature for the direct quantification of N-(n-butyl)thiophosphoric triamide. Fluorometric methods rely on the analyte possessing native fluorescence or being derivatized with a fluorescent tag. NBPT itself is not a fluorescent molecule. While it is conceivable to develop a derivatization method to introduce a fluorophore to the NBPT molecule, such a method has not been established. Alternatively, an enzyme-based fluorometric assay could be conceptualized, similar to the spectrophotometric method, but by using a substrate that produces a fluorescent product upon enzymatic action. However, this approach is not currently a standard method for NBPT analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mixture Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure and composition of a sample. It is particularly useful for the analysis of complex mixtures as it can identify and quantify individual components without the need for chromatographic separation. core.ac.uk Both ¹H NMR (proton NMR) and ³¹P NMR (phosphorus-31 NMR) have been utilized in the study of N-(n-butyl)thiophosphoric triamide (NBPT) and its related compounds. google.comresearchgate.netindustrialchemicals.gov.au

¹H NMR Spectroscopy:

¹H NMR spectroscopy provides information on the hydrogen atoms within a molecule. In the context of NBPT analysis, ¹H NMR can be used to identify and quantify NBPT and its metabolites, such as n-butylamine (NBA), in various matrices. researchgate.net For instance, studies have used ¹H NMR to follow the degradation kinetics of NBPT and its oxygen analog, N-(n-butyl)phosphoric triamide (NBPTO), in buffer solutions. researchgate.net The distinct proton signals for the n-butyl group in both NBPT and its degradation products allow for their simultaneous monitoring over time.

³¹P NMR Spectroscopy:

Given that NBPT is an organophosphorus compound, ³¹P NMR spectroscopy is an exceptionally valuable tool for its analysis. The ³¹P nucleus has a natural abundance of 100% and a wide chemical shift range, which often results in simpler spectra with less signal overlap compared to ¹H NMR, making it highly suitable for quantitative analysis (qNMR). mdpi.com

³¹P NMR has been employed for the purity assessment of NBPT. google.com The ³¹P chemical shift for NBPT is a distinct singlet (when ¹H-decoupled) at approximately 59.88 ppm, using aqueous 85% phosphoric acid as an external standard. google.com This allows for the unambiguous identification and quantification of NBPT in a sample. Furthermore, ³¹P NMR can be used to analyze mixtures containing NBPT and other phosphorus-containing compounds, as each compound will typically exhibit a unique chemical shift.

The table below summarizes the application of NMR spectroscopy in the analysis of NBPT.

| NMR Technique | Nucleus | Application | Key Findings/Parameters |

| ¹H NMR | ¹H | Analysis of NBPT degradation and metabolite formation. | Identification and quantification of n-butylamine (NBA) as a metabolite. researchgate.net |

| ³¹P NMR | ³¹P | Purity determination and quantitative analysis of NBPT. google.com | Characteristic chemical shift for NBPT at ~59.88 ppm. google.com |

| Quantitative ³¹P NMR (q³¹P NMR) | ³¹P | Precise quantification of NBPT in complex mixtures. | High accuracy and precision, avoids issues of signal overlap common in ¹H NMR. mdpi.com |

The use of quantitative NMR (qNMR), particularly ³¹P qNMR, offers a direct and primary method for determining the concentration of NBPT without the need for a calibration curve, provided a certified internal standard is used. This makes it a powerful tool for quality control and for the analysis of NBPT in various formulations and environmental samples.

Theoretical and Computational Studies of Cumenesulphonic Acid Monoethanolamine Salt Systems

Kvantovochemické výpočty elektronických vlastností

Kvantovochemické výpočty sú základným nástrojom na skúmanie elektronickej štruktúry a z nej vyplývajúcich vlastností molekúl. Pre systém soli kyseliny kuménsulfónovej a monoetanolamínu tieto metódy odhaľujú podstatu iónovej interakcie a jej vplyv na reaktivitu.

Analýza hraničných molekulových orbitálov (HOMO-LUMO)

Analýza hraničných molekulových orbitálov, konkrétne najvyššieho obsadeného molekulového orbitálu (HOMO) a najnižšieho neobsadeného molekulového orbitálu (LUMO), poskytuje kľúčové informácie o chemickej reaktivite. Energetický rozdiel medzi HOMO a LUMO, známy ako energetická medzera, je dôležitým ukazovateľom kinetickej stability molekuly.

HOMO: Tento orbitál je spojený so schopnosťou molekuly darovať elektróny. V prípade monoetanolamínu sa predpokladá, že HOMO bude primárne lokalizovaný na atóme dusíka amínovej skupiny, ktorý je najnukleofilnejším centrom.

LUMO: Tento orbitál predstavuje schopnosť molekuly prijímať elektróny. Pre kyselinu kuménsulfónovú sa očakáva, že LUMO bude sústredený na sulfónovej skupine a pripojenom aromatickom kruhu, ktoré pôsobia ako akceptory elektrónov.

Tvorba soli prostredníctvom prenosu protónu z kyseliny na amín vedie k významnej zmene elektronickej štruktúry. Táto iónová interakcia stabilizuje systém, čo sa prejavuje zväčšením energetickej medzery HOMO-LUMO v porovnaní s neutrálnymi východiskovými molekulami. Väčšia energetická medzera naznačuje vyššiu stabilitu a nižšiu reaktivitu výslednej soli.

Interaktívna tabuľka 1: Predpokladané energetické hodnoty hraničných orbitálov Tieto hodnoty sú ilustratívne a založené na všeobecných princípoch pre podobné zlúčeniny.

Rozdelenie náboja a mapy elektrostatického potenciálu

Mapy elektrostatického potenciálu (ESP) vizualizujú rozdelenie elektrónovej hustoty v molekule a sú neoceniteľné pri predpovedaní medzimolekulových interakcií.

V kyseline kuménsulfónovej sa očakávajú oblasti s vysokou hustotou elektrónov (negatívny ESP, zvyčajne červená farba) okolo kyslíkových atómov sulfónovej skupiny, čo z nich robí miesta priťahujúce elektrofily.

V monoetanolamíne bude najvyššia hustota elektrónov (negatívny ESP) lokalizovaná na atóme dusíka, čo potvrdzuje jeho nukleofilný charakter. Naopak, vodíkové atómy amínovej a hydroxylovej skupiny budú mať nízku hustotu elektrónov (pozitívny ESP, modrá farba).

Po vytvorení soli a prenose protónu vzniká anión kuménsulfonátu a katión etanolamónia. Mapa ESP tohto iónového páru by jasne ukázala silnú elektrostatickú príťažlivosť medzi negatívne nabitou sulfónovou skupinou a pozitívne nabitou amóniovou skupinou, ktorá je hnacou silou tvorby a stability soli.

Molekulárne dokovanie a predpovede väzbovej afinity pre supramolekulárne zostavy

Hoci špecifické štúdie molekulárneho dokovania pre soľ kyseliny kuménsulfónovej a monoetanolamínu nie sú bežne dostupné, metódy výpočtovej chémie umožňujú modelovať jej interakcie v supramolekulárnych systémoch. Tieto simulácie sú relevantné pre pochopenie javov, ako je kryštalizácia, samousporiadanie a interakcie s biologickými makromolekulami. Simulácie dokovania by mohli predpovedať, ako sa iónový pár viaže na aktívne miesta enzýmov alebo receptorov, pričom by sa hodnotila väzbová afinita na základe elektrostatických interakcií, vodíkových väzieb a van der Waalsových síl.

Objasnenie reakčného mechanizmu prostredníctvom teórie prechodového stavu

Teória prechodového stavu (TST) je teoretický rámec používaný na výpočet rýchlostných konštánt chemických reakcií. V prípade tvorby soli kyseliny kuménsulfónovej a monoetanolamínu je hlavnou reakciou prenos protónu. Pomocou TST je možné vypočítať štruktúru a energiu prechodového stavu tejto reakcie. Pre takúto acidobázickú reakciu sa očakáva veľmi nízka energetická bariéra (aktivačná energia), čo je v súlade s experimentálne pozorovanou rýchlou a vysoko exotermickou povahou neutralizačných reakcií.

Vývoj modelov kvantitatívnych vzťahov medzi štruktúrou a reaktivitou/vlastnosťami (QSRR/QSPR)